molecular formula C22H25FN4O2 B10770082 Pfg7P73xna CAS No. 2598832-10-9

Pfg7P73xna

Cat. No. B10770082
CAS RN: 2598832-10-9
M. Wt: 396.5 g/mol
InChI Key: OJTAHWMZBJRSIR-GOSISDBHSA-N
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Preparation Methods

The preparation of PX 2 involves synthetic routes that include the use of various reagents and conditions. One common method involves the reaction of 5-fluoro-1H-indazole with a suitable amine to form the desired product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere

Chemical Reactions Analysis

PX 2 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

PX 2 exerts its effects by interacting with the cannabinoid receptor system, particularly the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids like tetrahydrocannabinol (THC). This interaction leads to the activation of various signaling pathways, resulting in the psychoactive and physiological effects associated with synthetic cannabinoids .

Comparison with Similar Compounds

PX 2 is similar to other synthetic cannabinoids such as AM-2201, THJ-2201, and 5F-AB-PINACA. PX 2 is unique due to its specific structural features, including the presence of a fluorine atom and a phenylalanine amino acid amide . These structural differences can influence the compound’s potency, receptor affinity, and metabolic pathways.

Similar Compounds

PX 2’s uniqueness lies in its specific structural modifications, which can result in distinct pharmacological profiles and metabolic pathways compared to other synthetic cannabinoids.

properties

CAS RN

2598832-10-9

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29)/t18-/m1/s1

InChI Key

OJTAHWMZBJRSIR-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

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